REACTION_CXSMILES
|
[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].O[CH:10]([C:14]1[CH:19]=CC=[CH:16][CH:15]=1)[C:11]([OH:13])=O.B(F)(F)F.CC[O:26][CH2:27][CH3:28].[CH3:29]S(Cl)(=O)=O>CCOCC.CCCCCC>[CH:15]1[C:14]([C:10]2[C:11](=[O:13])[C:8]3[CH:7]=[CH:6][C:4]([OH:5])=[CH:3][C:1]=3[O:2][CH:29]=2)=[CH:19][CH:28]=[C:27]([OH:26])[CH:16]=1 |f:2.3,5.6|
|
Name
|
|
Quantity
|
29 mmol
|
Type
|
reactant
|
Smiles
|
C1(O)=CC(O)=CC=C1
|
Name
|
|
Quantity
|
29 mmol
|
Type
|
reactant
|
Smiles
|
OC(C(=O)O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
20 mol
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
ice
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
Et2O Hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC.CCCCCC
|
Name
|
Et2O Hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC.CCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was cooled down at room temperature
|
Type
|
ADDITION
|
Details
|
N,N-dimthylformamide (46.2 mL) was added dropwise
|
Type
|
TEMPERATURE
|
Details
|
The mixture was again heated up at 50° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
After cooling down at room temperature
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was collected
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The cure product was recrystallised in 94% ethanol (aq)
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=CC=C1C2=COC=3C=C(C=CC3C2=O)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g | |
YIELD: PERCENTYIELD | 44% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |